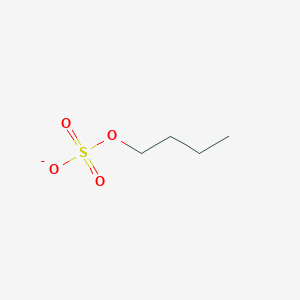

Butyl sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9O4S- |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

butyl sulfate |

InChI |

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1 |

InChI Key |

ZTHQBROSBNNGPU-UHFFFAOYSA-M |

SMILES |

CCCCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

butyl sulfate chemical properties and structure

An In-depth Technical Guide to Butyl Sulfate (B86663): Chemical Properties, Structure, and Experimental Protocols

Introduction

The term "butyl sulfate" can refer to several distinct chemical entities, primarily the monoester (butyl hydrogen sulfate) and the diester (dithis compound). Each possesses unique chemical properties and applications. This guide provides a comprehensive technical overview of these compounds, with a primary focus on di-n-butyl sulfate, a potent alkylating agent, and its precursor, n-butyl hydrogen sulfate. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Structure and Nomenclature

This compound exists in different isomeric forms (n-butyl, sec-butyl, iso-butyl, tert-butyl) and as either a monoester or a diester of sulfuric acid. The most commonly referenced compounds are derived from n-butanol.

-

n-Butyl Hydrogen Sulfate: Also known as monothis compound, it is the product of the esterification of one molecule of sulfuric acid with one molecule of n-butanol. Its chemical formula is C₄H₁₀O₄S.[1][2][]

-

Di-n-butyl Sulfate: The result of esterification with two molecules of n-butanol, di-n-butyl sulfate is a powerful alkylating agent used in organic synthesis.[4][5][6] Its molecular formula is C₈H₁₈O₄S.[7][8][9]

Below is a diagram illustrating the chemical structures of these two primary forms.

Caption: Structures of n-Butyl Hydrogen Sulfate and Di-n-butyl Sulfate.

Chemical and Physical Properties

The physical and chemical properties of butyl sulfates are summarized in the tables below. The data is primarily for the n-butyl isomers, which are the most widely studied.

Table 1: Properties of n-Butyl Hydrogen Sulfate

| Property | Value | Reference |

| CAS Number | 15507-13-8 | [1][2] |

| Molecular Formula | C₄H₁₀O₄S | [1][] |

| Molecular Weight | 154.19 g/mol | [1][10] |

| IUPAC Name | butyl hydrogen sulfate | [] |

| Density | 1.29 g/cm³ | [2][] |

| Boiling Point | 97.4 °C at 3 Torr | [2] |

| Appearance | Colorless liquid | [2] |

| Solubility | Soluble in water | [2] |

Table 2: Properties of Di-n-butyl Sulfate

| Property | Value | Reference |

| CAS Number | 625-22-9 | [7][9] |

| Molecular Formula | C₈H₁₈O₄S | [7][8] |

| Molecular Weight | 210.29 g/mol | [7][11] |

| IUPAC Name | dithis compound | [4] |

| Density | 1.062 g/mL at 20 °C | [7][8] |

| Melting Point | -79.7 °C | [7] |

| Boiling Point | 115-116 °C at 6 mmHg | [7] |

| Refractive Index (n²⁰/D) | 1.421 | [7] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Odor | Sharp, characteristic | [7] |

| Solubility | Insoluble in water; soluble in alcohol & ether | [7][8] |

Experimental Protocols

Synthesis of Di-n-butyl Sulfate

Two primary methods for the synthesis of di-n-butyl sulfate are commonly cited.

Method 1: Direct Esterification of n-Butanol with Sulfuric Acid

This is a straightforward method involving the direct reaction of n-butanol with sulfuric acid.[4]

-

Protocol:

-

n-Butanol is reacted directly with sulfuric acid.

-

The initial mixing of the reactants must be conducted under controlled low-temperature conditions, typically between 0–5°C, to manage the exothermic nature of the reaction and prevent decomposition or other unwanted side reactions.[4]

-

An acidic catalyst is generally required to facilitate the esterification.[4]

-

The reaction mixture is stirred, potentially with subsequent heating, to drive the reaction to completion.

-

Method 2: Reaction of Tributyl Borate (B1201080) with Sulfuric Acid

This alternative route uses tributyl borate as a starting material.[4][9]

-

Protocol:

-

Tributyl borate is placed in a reactor and cooled in an ice bath while being stirred.

-

Sulfuric acid (e.g., 300 g) is added dropwise to the cooled tributyl borate.[9]

-

The mixture is stirred in the ice bath for 1-3 hours, followed by stirring at room temperature for 2-3 hours.[9]

-

Finally, the mixture is heated to 60-90 °C and stirred for 24 hours to complete the reaction.[9]

-

To remove residual acid, the liquid product is mixed with commercial poly(4-vinyl pyridine) and filtered through a silica (B1680970) column.[9]

-

The resulting light brown liquid product is stored in a tightly sealed glass bottle.[9]

-

Below is a workflow diagram for the synthesis of di-n-butyl sulfate from tributyl borate.

Caption: Synthesis workflow for Di-n-butyl Sulfate via Tributyl Borate.

Application in Organic Synthesis: Butylation Reactions

Di-n-butyl sulfate's primary utility in organic chemistry is as a potent butylation agent.[4] It facilitates the transfer of a butyl group to various nucleophilic substrates.[4]

-

Mechanism: The reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the α-carbon atoms of the butyl groups. The sulfate anion, being a stable and effective leaving group, departs, resulting in a butylated nucleophile and the this compound anion.[4] The introduction of a butyl group can significantly increase a molecule's lipophilicity or alter its steric profile.[4]

The general mechanism is depicted below.

Caption: General mechanism of nucleophilic substitution using Dithis compound.

Safety and Handling

Di-n-butyl sulfate is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and may cause skin and serious eye irritation.[12][13][14] It is classified as a combustible liquid.[15] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[7][12]

-

Handling:

-

Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use explosion-proof electrical equipment.[15]

-

Store in a tightly closed container in a dry, well-ventilated place.[14] The material is moisture-sensitive.[13][14]

-

-

First Aid:

Relevance in Drug Development

While not typically a final drug product itself, the function of di-n-butyl sulfate as an alkylating agent is highly relevant in drug discovery and development. The introduction of alkyl groups, such as the butyl group, is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Adding a butyl group can:

-

Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.

-

Modify Binding Affinity: The steric bulk of the butyl group can improve how a molecule fits into the binding pocket of a target protein.

-

Improve Metabolic Stability: A butyl group can act as a steric shield, protecting more susceptible parts of a molecule from metabolic enzymes like cytochrome P450s.[16]

Therefore, reagents like di-n-butyl sulfate are valuable tools for synthesizing analog libraries of lead compounds to optimize their therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. Cas 15507-13-8,n-Butylsulfate | lookchem [lookchem.com]

- 4. Dithis compound | 625-22-9 | Benchchem [benchchem.com]

- 5. Dithis compound | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 10. Sec-butyl hydrogen sulfate | C4H10O4S | CID 458285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Di-sec-butyl sulfate | C8H18O4S | CID 54019629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. watson-int.com [watson-int.com]

- 15. static.richelieu.com [static.richelieu.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

dibutyl sulfate synthesis from tributyl borate

An In-depth Technical Guide to the Synthesis of Dibutyl Sulfate (B86663) from Tributyl Borate (B1201080)

Introduction

The synthesis of dialkyl sulfates is a significant process in organic chemistry, with applications in various fields, including their use as alkylating agents. Traditional methods for preparing dialkyl sulfates often involve hazardous reagents like sulfur trioxide and its complexes, which are highly corrosive and require special handling precautions.[1] A more convenient and safer alternative involves the acidolysis of trialkyl borates, which can be readily prepared from the corresponding alcohol and boric acid.[1][2][3] This method avoids the use of highly reactive sulfating agents and often proceeds with high yields and purity, preventing the formation of by-products from isomerization.[3]

This technical guide provides a comprehensive overview of the synthesis of dibutyl sulfate from tributyl borate, detailing the necessary precursors, experimental protocols, and purification methods. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overall Reaction Pathway

The synthesis is a two-step process. First, tributyl borate is synthesized from boric acid and n-butanol. Subsequently, tributyl borate reacts with sulfuric acid to produce dithis compound and boric acid.

Part 1: Synthesis of Tributyl Borate (Precursor)

Tributyl borate is prepared via the esterification of boric acid with n-butanol. The reaction is driven to completion by the azeotropic removal of water using toluene (B28343).[1][3]

Experimental Protocol

-

Reaction Setup : To a 1000 mL glass reactor equipped with a reflux condenser and a Dean-Stark trap, add boric acid, n-butanol, and toluene.[3]

-

Heating and Water Removal : Heat the reaction mixture to 130°C and stir. Continue heating for 2-3 hours, or until the stoichiometric amount of water (108 mL) is collected in the Dean-Stark trap.[3]

-

Solvent Removal : After the reaction is complete, remove the residual toluene by vacuum suction (20-25 mmHg) from the top of the reflux condenser.[3]

-

Product : The remaining colorless liquid in the reactor is tributyl borate.[1][3]

Data Presentation: Reagents and Conditions for Tributyl Borate Synthesis

| Parameter | Value | Reference |

| Reagents | ||

| Boric Acid | 123.6 g | [3] |

| n-Butanol | 444 g | [3] |

| Toluene | 250 mL | [3] |

| Reaction Conditions | ||

| Temperature | 130°C | [3] |

| Reaction Time | 2-3 hours | [3] |

| Pressure (Toluene Removal) | 20-25 mmHg | [3] |

| Expected Product | ||

| Product Name | Tributyl Borate | [1][3] |

| Appearance | Colorless Liquid | [1][3] |

Visualization: Experimental Workflow for Tributyl Borate Synthesis

Part 2: Synthesis of Dithis compound from Tributyl Borate

This stage involves the reaction of the prepared tributyl borate with sulfuric acid. The reaction is carefully controlled by temperature management.

Experimental Protocol

-

Initial Cooling : Place the reactor containing the tributyl borate into an ice bath and begin stirring with a mechanical mixer.[1][2][4]

-

Addition of Sulfuric Acid : While vigorously stirring the tributyl borate at 0°C, add sulfuric acid (H₂SO₄) dropwise. The recommended molar ratio is 1.2-1.6 moles of sulfuric acid per 1 mole of tributyl borate.[1][3][5]

-

Stirring Stages :

-

Purification :

-

Final Product : The purified product is dithis compound, a light brown liquid, which should be stored in a tightly sealed glass bottle.[1][2][4]

Data Presentation: Reagents and Conditions for Dithis compound Synthesis

| Parameter | Value | Reference |

| Reagents | ||

| Tributyl Borate | Product from Part 1 | [1][2][4] |

| Sulfuric Acid (H₂SO₄) | 300 g | [1][2][4] |

| Poly(4-vinyl pyridine) | 50 g | [1][2][4] |

| Reaction Conditions | ||

| Initial Temperature | 0°C (Ice Bath) | [1][3] |

| Stirring (0°C) | 1-3 hours | [1][2][4] |

| Stirring (Room Temp.) | 2-3 hours | [1][2][4] |

| Final Temperature | 60-90°C | [1][2][4] |

| Stirring (60-90°C) | 24 hours | [1][2][4] |

| Expected Product | ||

| Product Name | Dithis compound | [1][2][4] |

| Appearance | Light Brown Liquid | [1][2] |

Visualization: Experimental Workflow for Dithis compound Synthesis

Conclusion

The synthesis of dithis compound from tributyl borate presents a robust and effective method that avoids many of the hazards associated with traditional sulfating agents. The two-step process, involving the initial formation of the borate ester followed by acidolysis with sulfuric acid, is straightforward and yields a product of high purity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful laboratory-scale production of dithis compound for research and development purposes.

References

- 1. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 5. EP2851362A1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]

butyl sulfate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl sulfate (B86663), a term that can refer to two distinct chemical entities: monobutyl sulfate and di-n-butyl sulfate. This document elucidates their chemical properties, synthesis protocols, and key applications, with a focus on their relevance to chemical synthesis and potential implications in toxicology and drug development.

Core Chemical and Physical Data

A clear distinction between monothis compound and di-n-butyl sulfate is crucial for any research or application. The following table summarizes their key quantitative data.

| Property | Monothis compound (Butyl Hydrogen Sulfate) | Di-n-butyl Sulfate | Butyl Sodium Sulfate (Sodium Salt of Monothis compound) |

| CAS Number | 15507-13-8 | 625-22-9 | 1000-67-5 |

| Molecular Formula | C₄H₁₀O₄S | C₈H₁₈O₄S | C₄H₉NaO₄S |

| Molecular Weight | ~154.18 g/mol [1] | ~210.29 g/mol [2][3] | ~176.17 g/mol [4] |

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of monobutyl and di-n-butyl sulfate are outlined below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Monothis compound and its Sodium Salt

Principle: The synthesis involves the esterification of n-butanol with sulfuric acid to form monothis compound. Subsequent neutralization with a base, such as sodium hydroxide (B78521), yields the corresponding salt.

Experimental Protocol:

-

Esterification: In a reaction vessel equipped with a stirrer and temperature control, combine n-butanol and sulfuric acid. The reaction should be heated to 50-60°C with continuous stirring for 1-2 hours to facilitate the formation of butyl hydrogen sulfate.[5]

-

Neutralization: After the esterification is complete, gradually add a solution of sodium hydroxide to neutralize the acidic mixture. This step should be performed carefully to control the exothermic reaction.[5]

-

Purification: The precipitated sodium sulfate is removed by filtration. The resulting filtrate is then concentrated under reduced pressure to yield sodium this compound as a clear liquid.[5]

Synthesis of Di-n-butyl Sulfate

Principle: Di-n-butyl sulfate is synthesized through the direct esterification of n-butanol with sulfuric acid, with careful temperature control to manage the exothermic nature of the reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, place n-butanol.

-

Esterification: Cool the vessel to between 0–5°C. While maintaining this low temperature, slowly add sulfuric acid to the n-butanol with constant stirring. This controlled addition is critical to prevent decomposition and other undesirable side reactions.[4]

-

Work-up and Purification: The reaction mixture is then processed to isolate the di-n-butyl sulfate. Purification can be achieved through distillation under reduced pressure.

Applications in Research and Drug Development

Monothis compound

Monothis compound and its salts are primarily utilized for their amphiphilic properties, acting as anionic surfactants.[5] This characteristic makes them valuable as:

-

Wetting Agents: In processes such as the mercerization of cotton to improve fiber quality.[4]

-

Emulsifiers and Detergents: Due to their ability to reduce surface tension.[6]

-

Co-catalysts: In polymerization reactions, for instance, in the polymerization of tetrahydrofuran.[5]

Di-n-butyl Sulfate

Di-n-butyl sulfate is a potent butylation agent in organic synthesis.[4] Its utility in drug development and other areas of chemical research stems from its ability to introduce a butyl group to various nucleophilic substrates.[7] This reactivity is harnessed in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[8]

Mechanisms of Action and Toxicological Profile

Monothis compound: Surfactant Action

The mechanism of action of monothis compound as a surfactant is based on its amphiphilic nature. The polar sulfate head group interacts with aqueous environments, while the nonpolar butyl tail interacts with hydrophobic substances. This allows it to reduce surface tension at interfaces.

Caption: Mechanism of action of monothis compound as a surfactant.

Di-n-butyl Sulfate: Alkylating Agent and Genotoxicity

Di-n-butyl sulfate functions as an alkylating agent, transferring a butyl group to nucleophilic sites on biological macromolecules like DNA.[7] This alkylation can lead to the formation of DNA adducts, which can induce mutations and cellular damage, forming the basis of its cytotoxic and genotoxic effects.[7] Due to this reactivity, di-n-butyl sulfate is considered a hazardous substance and should be handled with appropriate safety precautions.[3]

Caption: Mechanism of di-n-butyl sulfate as a DNA alkylating agent.

Metabolic Pathways and Detoxification

While specific metabolic pathways for this compound are not extensively detailed, the general metabolism of sulfates involves the sulfation pathway, a major route for the detoxification of various compounds, including drugs and environmental toxins.[9] This process increases the water solubility of substances, facilitating their excretion.[5] The body's sulfate pool is maintained through dietary intake of sulfur-containing amino acids.

Caption: General workflow of xenobiotic metabolism and detoxification.

References

- 1. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 2. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulatory mechanisms of surfactant secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dithis compound | 625-22-9 | Benchchem [benchchem.com]

- 8. nursingcenter.com [nursingcenter.com]

- 9. allnaturaladvantage.com.au [allnaturaladvantage.com.au]

A Technical Guide to the Solubility of Dibutyl Sulfate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of dibutyl sulfate (B86663) (CAS 625-22-9), a versatile alkylating agent and solvent used in various chemical synthesis applications. Understanding its solubility is critical for effective reaction design, purification processes, and formulation development. This document summarizes known solubility data, presents a generalized experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.

Overview of Dibutyl Sulfate

Dithis compound (C₈H₁₈O₄S) is a colorless oily liquid with a characteristic sharp odor.[1][2] It serves as a key intermediate and reagent in organic synthesis, particularly as a powerful alkylating agent in the production of pharmaceuticals and agrochemicals.[3] Given its role in diverse chemical processes, knowledge of its behavior in various solvents is of fundamental importance.

Solubility Profile

Quantitative solubility data for dithis compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its general solubility pattern. Dithis compound is characterized as being insoluble in water but soluble in several common organic solvents.[1][2][4][5][6]

The table below summarizes the available qualitative solubility information.

| Solvent Class | Specific Solvent | Solubility | Reference |

| Protic | Water | Insoluble | [1][2][4][5] |

| Protic | Alcohol (General) | Soluble | [1][2] |

| Ethers | Ether (General) | Soluble | [1][2] |

| Various | Organic Solvents (General) | Soluble | [6] |

This profile suggests that dithis compound, a polar molecule, exhibits poor solubility in the highly polar protic solvent, water, but is miscible with organic solvents of intermediate to high polarity like alcohols and ethers.

Experimental Protocol for Solubility Determination

While specific published protocols for dithis compound are scarce, a generalized and robust methodology, commonly known as the Shake-Flask Method , can be employed to quantitatively determine its solubility in various organic solvents. This method is a standard approach for measuring the saturation concentration of a substance in a solvent at a controlled temperature.

Objective: To determine the equilibrium concentration of dithis compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Dithis compound (≥95% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of dithis compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required should be established experimentally by measuring the concentration at different intervals until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dithis compound.

-

-

Calculation:

-

Construct a calibration curve using standard solutions of dithis compound of known concentrations.

-

From the calibration curve, determine the concentration of dithis compound in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.

-

Safety Considerations

Dithis compound is a hazardous substance. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]

- 2. DI-N-BUTYL SULFATE CAS#: 625-22-9 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Navigating Synthesis: A Technical Guide to the Applications of Butyl Sulfate

For Immediate Release

In the landscape of synthetic organic chemistry, alkylating agents are fundamental tools for the construction of complex molecules. Among these, butyl sulfates, while less ubiquitous than their methyl counterparts, offer unique properties and applications. This technical guide provides an in-depth review of the synthetic uses of various butyl sulfate (B86663) isomers, focusing on di-n-butyl sulfate, mono-n-butyl sulfate, and the notable absence of tert-butyl sulfate as a common reagent. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of experimental protocols, quantitative data, and mechanistic insights.

Di-n-butyl Sulfate: A Potent Butylating Agent

Di-n-butyl sulfate is a powerful and versatile alkylating agent, effective for the butylation of a range of nucleophiles, including phenols, amines, and alcohols. Its reactivity is generally more moderate than that of dimethyl sulfate, which can be advantageous in achieving greater selectivity in complex syntheses. The primary mechanism of alkylation is a bimolecular nucleophilic substitution (SN2) reaction.

Synthesis of Di-n-butyl Sulfate

A documented method for the preparation of di-n-butyl sulfate involves the reaction of tributyl borate (B1201080) with sulfuric acid.[1]

Experimental Protocol: Synthesis of Di-n-butyl Sulfate [1]

-

In a reactor equipped with a mechanical stirrer and an ice bath, place tributyl borate.

-

Slowly add 300 g of H₂SO₄ dropwise while stirring and maintaining the temperature with the ice bath.

-

Continue stirring in the ice bath for 1-3 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Heat the mixture to 60-90 °C and stir for 24 hours.

-

To remove residual acid, add 50 g of commercial poly(4-vinyl pyridine) to the liquid mixture and filter through a 10 cm silica (B1680970) column.

-

The resulting light brown liquid product is di-n-butyl sulfate, which should be stored in a tightly sealed glass bottle.

Applications in Alkylation Reactions

While di-n-butyl sulfate is a competent alkylating agent, specific protocols with extensive quantitative data are not widely reported in readily accessible literature. The following represents a generalized procedure for the O-alkylation of phenols, a common application for dialkyl sulfates.

Generalized Experimental Protocol: O-Alkylation of Phenols with Di-n-butyl Sulfate

-

In a round-bottom flask, dissolve the phenolic substrate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Add di-n-butyl sulfate (1.1-1.2 eq.) to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Table 1: Illustrative Quantitative Data for O-Alkylation of Phenols with Dialkyl Sulfates (Analogous System)

| Entry | Phenolic Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenol | Di-n-butyl sulfate | K₂CO₃ | Acetonitrile | 80 | 12 | Butoxybenzene | |

| 2 | 4-Methoxyphenol | Di-n-butyl sulfate | K₂CO₃ | DMF | 80 | 10 | 1-Butoxy-4-methoxybenzene | |

| 3 | 2-Naphthol | Di-n-butyl sulfate | Cs₂CO₃ | DMF | 70 | 8 | 2-Butoxynaphthalene | * |

Yields are not explicitly reported for di-n-butyl sulfate in the reviewed literature; this table is illustrative of typical conditions for dialkyl sulfates.

Logical Workflow for O-Alkylation of Phenols

Caption: Workflow for the O-alkylation of phenols using di-n-butyl sulfate.

Mono-n-butyl Sulfate: Industrial Surfactant and Catalyst

Mono-n-butyl sulfate, and its corresponding sodium salt, are primarily utilized for their surfactant properties rather than as synthetic butylating agents.

Key Applications

-

Wetting Agent: It is used in the mercerization of cotton, a treatment that enhances the cotton's luster and strength by improving the absorption of the mercerizing solution.[2]

-

Polymerization Co-catalyst: Sodium butyl sulfate serves as a co-catalyst in the polymerization of tetrahydrofuran (B95107) (THF), aiding in the formation of poly(THF).[2][3]

The synthesis of mono-n-butyl sulfate is typically achieved through the esterification of n-butanol with sulfuric acid.[4]

The Case of tert-Butyl Sulfate: A Reagent in Absentia

A comprehensive review of the literature reveals a notable lack of application for tert-butyl sulfate as a synthetic reagent for tert-butylation. Tert-butylation is a common strategy in organic synthesis, particularly for the protection of carboxylic acids and alcohols. However, this transformation is overwhelmingly achieved through other methods that leverage the stability of the tert-butyl carbocation.

Common methods for tert-butylation include:

-

Reaction of the substrate with isobutylene (B52900) in the presence of a strong acid catalyst (e.g., H₂SO₄).[5][6]

-

Use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O).[7]

The likely reason for the non-use of tert-butyl sulfate as a reagent is its probable instability and the facility of alternative routes that are both efficient and high-yielding.

Reaction Pathway for tert-Butylation of Carboxylic Acids (Common Method)

Caption: Common pathway for the acid-catalyzed tert-butylation of carboxylic acids.

Conclusion

This technical guide has provided an overview of the synthetic applications of butyl sulfates. Di-n-butyl sulfate emerges as a viable, albeit less documented, alkylating agent for the butylation of various nucleophiles. Mono-n-butyl sulfate finds its niche in industrial applications as a surfactant and catalyst. Conspicuously, tert-butyl sulfate is not a commonly employed reagent, with tert-butylation being more effectively achieved through other synthetic methodologies. For researchers and professionals in drug development, understanding the scope and limitations of these reagents is crucial for the strategic design and execution of synthetic routes. Further research into the specific applications and quantitative outcomes of di-n-butyl sulfate would be a valuable contribution to the field.

References

- 1. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 15507-13-8,n-Butylsulfate | lookchem [lookchem.com]

- 3. Buy Sulfuric acid, monobutyl ester, sodium salt | 1000-67-5 [smolecule.com]

- 4. n-Butylsulfate|lookchem [lookchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Mechanism of Action for Alkylating Agents: A Technical Guide on Butyl Sulfate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Alkylating agents represent a foundational class of chemotherapy drugs, exerting their cytotoxic effects through the covalent modification of cellular macromolecules.[1] This technical guide provides an in-depth examination of the mechanism of action of alkylating agents, with a specific focus on butyl sulfate (B86663) and the structurally related, clinically significant compound, busulfan (B1668071). We will explore the chemical basis of alkylation, the primary cellular targets, the downstream signaling pathways that determine cell fate, and the key experimental protocols used to investigate these mechanisms.

Introduction to Alkylating Agents

Alkylating agents are a diverse group of compounds characterized by their ability to introduce alkyl groups into nucleophilic sites on organic molecules.[2] In a biological context, their primary therapeutic effect stems from the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][3][4] This action is particularly effective against rapidly proliferating cells, such as those found in cancerous tissues, which have limited time for DNA repair.[5][6]

Busulfan, a bifunctional alkylating agent, is a classic example and serves as a valuable model for understanding the actions of butylating agents.[7][8] It is composed of a four-carbon butane (B89635) chain with a methanesulfonate (B1217627) group at each end.[7][9] These methanesulfonate groups are excellent leaving groups, facilitating the alkylation process.[7][8]

The Core Mechanism: Chemical Alkylation of DNA

The fundamental mechanism of action for alkylating agents like busulfan is the covalent transfer of an alkyl group to a nucleophilic site on a biological molecule.[4][10] DNA is the primary target due to the presence of numerous nucleophilic centers. The process can be broadly categorized as follows:

-

Activation: Busulfan itself is a stable molecule. In the aqueous intracellular environment, it undergoes hydrolysis, releasing the methanesulfonate groups and forming highly reactive carbonium ions.[7][9]

-

Nucleophilic Attack: These electrophilic carbonium ions are then susceptible to attack by nucleophilic sites on DNA. The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other sites on guanine, adenine, and cytosine can also be targeted.[1][8]

-

Formation of Adducts: This reaction results in the formation of a covalent bond between the butyl group and the DNA base, creating a DNA adduct.[8]

-

Cross-linking: As busulfan is a bifunctional agent, it possesses two reactive sites.[11] After the first alkylation event, the second methanesulfonate group can react with another nucleophilic site on DNA. This can result in:

Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[11]

Caption: Chemical mechanism of busulfan activation and DNA alkylation.

Cellular Consequences and Signaling Pathways

The formation of DNA adducts and cross-links by butylating agents triggers a cascade of cellular responses, ultimately determining the cell's fate.

Disruption of DNA Replication and Transcription

The presence of bulky adducts and, more importantly, cross-links, physically obstructs the progression of DNA and RNA polymerases along the DNA template.[8] This leads to:

-

Replication Fork Stalling: The inability of the replication machinery to copy the damaged DNA.[10]

-

Inhibition of Transcription: The prevention of gene expression.[7]

Activation of DNA Damage Response (DDR)

Cells possess sophisticated DNA damage response (DDR) pathways to detect and repair DNA lesions. Key proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are activated in response to DNA damage.[10] These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[10]

Cell Cycle Arrest

A crucial outcome of DDR activation is the implementation of cell cycle checkpoints.[10] This provides the cell with an opportunity to repair the DNA damage before proceeding with division. The p53 tumor suppressor protein is a central player in this process.[8][10] Activated p53 can induce the expression of proteins like p21, which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, often at the G1/S or G2/M transition.[10]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][8] p53 plays a critical role in initiating apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, which in turn activate the caspase cascade.[8][10]

Caption: Simplified signaling pathway of cellular response to alkylating agents.

Quantitative Analysis of Alkylating Agent Activity

The cytotoxic effects of alkylating agents can be quantified to compare the potency of different compounds and to understand their therapeutic window.

| Agent | Cell Line | Assay | IC50 (µM) | Reference |

| Busulfan | P39 Myeloid | Clonogenic Assay | Varies with exposure time | [12] |

| L-PAM | HeLa S3 | Colony Formation | ~5 | [13] |

| HN2 | HeLa S3 | Colony Formation | ~0.2 | [13] |

| BCNU | HeLa S3 | Colony Formation | ~20 | [13] |

Note: IC50 values are highly dependent on experimental conditions and should be used for comparative purposes within the same study.

Key Experimental Protocols

Investigating the mechanism of action of alkylating agents involves a variety of in vitro assays.

DNA Alkylation Assay (Modified Comet Assay)

This protocol provides a method to detect DNA alkylation in individual cells.

Principle: The standard comet assay (single-cell gel electrophoresis) is modified to include enzymatic digestion to reveal alkylated bases. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.[14]

Methodology:

-

Cell Treatment: Treat cells with the alkylating agent (e.g., this compound) at various concentrations and for different durations. Include a negative control (untreated cells).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoid.

-

Enzymatic Digestion: Treat the slides with 3-methyladenine (B1666300) DNA glycosylase, which excises alkylated bases, creating apurinic/apyrimidinic (AP) sites.[14]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the DNA in the comet tail relative to the head using image analysis software.

Caption: Experimental workflow for the modified Comet assay.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the alkylating agent for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

Alkylating agents like this compound and busulfan are potent cytotoxic compounds whose therapeutic efficacy is rooted in their ability to damage DNA. By forming mono-adducts and cross-links, they disrupt fundamental cellular processes, leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the development of more effective and targeted cancer therapies and for devising strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important therapeutic agents.

References

- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 2. List of Alkylating agents - Drugs.com [drugs.com]

- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 4. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 9. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AOP-Wiki [aopwiki.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl sulfate (B86663). It includes a summary of its quantitative data, detailed experimental methodologies for its synthesis and characterization, and a discussion of its relevance in the field of drug development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₄S | PubChem[1] |

| Molecular Weight | 154.19 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl hydrogen sulfate | PubChem[1] |

| CAS Number | 17011-26-6 | Protheragen[2] |

| Topological Polar Surface Area | 72 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 154.02997997 Da | PubChem[1] |

| Monoisotopic Mass | 154.02997997 Da | PubChem[1] |

| Computed XLogP3-AA | 0.1 | PubChem[1] |

Chemical Synthesis

The synthesis of tert-butyl hydrogen sulfate can be achieved through the reaction of tert-butanol (B103910) with a sulfating agent. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of Tert-butyl Hydrogen Sulfate

Materials:

-

Tert-butanol (t-BuOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Inert organic solvent (e.g., dichloromethane, CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Apparatus for quenching and extraction (separatory funnel, beakers)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol in an inert organic solvent under a dry atmosphere.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated sulfuric acid to the stirred solution via the dropping funnel. Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude tert-butyl hydrogen sulfate by recrystallization or column chromatography.

A patent describes a method for preparing a mixture containing tert-butyl hydroperoxide where tert-butyl hydrogen sulfate is formed as an intermediate by reacting tert-butyl alcohol and sulfuric acid[3].

Chemical Reactivity and Stability

Tert-butyl sulfate exhibits reactivity characteristic of alkyl sulfates. The bulky tert-butyl group, however, introduces significant steric hindrance, which influences its reaction pathways.

-

Hydrolysis: Like other alkyl sulfates, tert-butyl sulfate can undergo hydrolysis to yield tert-butanol and sulfuric acid. This reaction is typically slow under neutral conditions but is accelerated by acid or base.

-

Nucleophilic Substitution: The sulfate group is an excellent leaving group. However, due to the steric bulk of the tertiary carbon, Sₙ2 reactions are highly disfavored. Reactions with nucleophiles are more likely to proceed through an Sₙ1 mechanism, involving the formation of a stable tert-butyl carbocation.

-

Elimination Reactions: In the presence of a non-nucleophilic base, elimination (E1) is a competing pathway with Sₙ1 substitution, leading to the formation of isobutylene.

-

Stability: Tert-butyl hydrogen sulfate is a hygroscopic compound. It should be stored in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents[4].

Role in Drug Development and Research

The tert-butyl group is a common moiety in medicinal chemistry due to its unique steric and electronic properties. While tert-butyl sulfate itself is not a common therapeutic agent, its structural features are relevant to drug design.

-

Steric Shielding: The bulky tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate[5].

-

Modulation of Physicochemical Properties: The incorporation of a tert-butyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Protecting Group: The tert-butyl group is used as a protecting group for various functional groups, including alcohols and carboxylic acids, in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions[6][7][8][9]. Tert-butyl sulfate could potentially be used as a precursor for introducing a tert-butyl protecting group.

-

Metabolism: The tert-butyl group in drug molecules can be a site of metabolism, often involving oxidation by cytochrome P450 enzymes[10].

Analytical Characterization

Experimental Workflow: Characterization of Tert-butyl Hydrogen Sulfate

Expected Spectroscopic Data:

-

¹H NMR: A sharp singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet at a higher chemical shift corresponding to the acidic proton of the sulfate group.

-

¹³C NMR: Two signals are expected: one for the quaternary carbon of the tert-butyl group (around 80-90 ppm) and one for the three equivalent methyl carbons (around 30 ppm).

-

FTIR: Characteristic absorption bands for S=O stretching (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), C-O stretching (around 1000-1100 cm⁻¹), and C-H bending and stretching of the tert-butyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (or M-H peak in negative ion mode) and a prominent fragment ion corresponding to the loss of the tert-butyl group (m/z 57).

While specific experimental spectra for tert-butyl sulfate are not widely published, data for the closely related tetrabutylammonium (B224687) hydrogen sulfate can provide some comparative insights into the spectral regions for the sulfate and alkyl groups[11][12][13][14].

References

- 1. Sulfuric acid hydrogen tert-butyl ester | C4H10O4S | CID 10005178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-Butyl Hydrogen Sulfate - Protheragen [protheragen.ai]

- 3. CN101857563B - Preparation method of mixture containing tert-butyl hydroperoxide - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Tetrabutylammonium hydrogen sulfate(32503-27-8) 1H NMR spectrum [chemicalbook.com]

- 12. Tetrabutylammonium hydrogen sulfate(32503-27-8) 13C NMR spectrum [chemicalbook.com]

- 13. Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tetrabutylammonium hydrogen sulfate(32503-27-8) IR Spectrum [chemicalbook.com]

The Electrophilic Nature of Dialkyl Sulfates: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the reactivity, mechanisms, and applications of dialkyl sulfates as potent electrophiles in chemical synthesis.

Dialkyl sulfates, most notably dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES), are powerful and versatile alkylating agents widely employed in organic synthesis and the pharmaceutical industry. Their potent electrophilic character stems from the electron-withdrawing nature of the sulfate group, rendering the alkyl carbons highly susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of dialkyl sulfates, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their effective and safe utilization.

Core Concepts: The Driving Force of Electrophilicity

The electrophilic nature of dialkyl sulfates is attributed to the polarization of the C-O bond, induced by the strongly electron-withdrawing sulfate moiety. This creates a partial positive charge on the α-carbon of the alkyl group, making it an attractive target for a wide range of nucleophiles. The general reaction mechanism for alkylation by dialkyl sulfates is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this concerted process, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (the alkyl sulfate anion), leading to an inversion of stereochemistry at the carbon center.[2][4]

The reactivity of dialkyl sulfates is influenced by several factors, including the nature of the alkyl group, the strength of the nucleophile, and the reaction conditions such as solvent and temperature. Generally, dimethyl sulfate is a more reactive methylating agent than diethyl sulfate is an ethylating agent due to reduced steric hindrance.[3]

Quantitative Data on Dialkyl Sulfate Reactivity

To facilitate the selection of appropriate reagents and reaction conditions, the following table summarizes key quantitative data related to the reactivity of dimethyl sulfate and diethyl sulfate.

| Dialkyl Sulfate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Dimethyl Sulfate | Water (Hydrolysis) | Water | 25 | 1.4 x 10-5 L mol-1 s-1 | [5] |

| Dimethyl Sulfate | Methanol (B129727) (Methanolysis) | Methanol | 65 | 3.1 x 10-6 L mol-1 s-1 | [6] |

| Monomethyl Sulfate | Water (Hydrolysis) | Water | 25 | 2 x 10-11 s-1 | [7] |

| Diethyl Sulfate | Water (Hydrolysis) | Water | 25 | Slower than DMS | [8] |

Experimental Protocols for Alkylation Reactions

The following are representative experimental protocols for the alkylation of common nucleophiles using dialkyl sulfates. Extreme caution must be exercised when handling these reagents as they are highly toxic and carcinogenic. [9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Methylation of Phenols using Dimethyl Sulfate

This protocol describes the methylation of a phenolic hydroxyl group to form a methyl ether.[10][11]

Materials:

-

Phenol (B47542) derivative

-

Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3)

-

Acetone (B3395972) or Dichloromethane (DCM)

-

Water

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Dissolve the phenol derivative in a suitable solvent (e.g., acetone or DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.

-

Slowly add dimethyl sulfate to the reaction mixture at room temperature. An exothermic reaction may occur, and cooling may be necessary to maintain the desired temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-4 hours) to ensure complete reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench any unreacted DMS by the cautious addition of a concentrated ammonia (B1221849) solution.[11]

-

Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method such as recrystallization or column chromatography.

Ethylation of Amines using Diethyl Sulfate

This protocol outlines the ethylation of a primary or secondary amine to form a secondary or tertiary amine, respectively.[9][12]

Materials:

-

Amine substrate

-

Diethyl Sulfate (DES)

-

Sodium Bicarbonate (NaHCO3) or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the amine substrate in a suitable solvent like ethanol.

-

Add a base, such as sodium bicarbonate, to neutralize the sulfuric acid byproduct that is formed during the reaction.

-

Slowly add diethyl sulfate to the stirred solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.

-

After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.

-

Extract the ethylated amine product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent in vacuo to yield the crude product.

-

Purify the product as necessary by distillation, recrystallization, or column chromatography.

S-Methylation of Thiols using Dimethyl Sulfate

This protocol details the methylation of a thiol to produce a thioether.[13][14]

Materials:

-

Thiol compound

-

Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH) or a similar base

-

Methanol or other appropriate solvent

-

Water

-

Stirring apparatus

Procedure:

-

Dissolve the thiol in a suitable solvent such as methanol in a reaction flask.

-

Add an aqueous solution of a base, like sodium hydroxide, to deprotonate the thiol and generate the thiolate anion, which is a potent nucleophile.

-

Cool the mixture in an ice bath and slowly add dimethyl sulfate.

-

Allow the reaction to warm to room temperature and stir for a few hours, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the thioether product with an organic solvent.

-

Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude thioether.

-

Purify the product by distillation or column chromatography if required.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general experimental workflow for alkylation reactions involving dialkyl sulfates.

Caption: SN2 mechanism for dialkyl sulfate alkylation.

Caption: General experimental workflow for alkylation.

Conclusion

Dialkyl sulfates are indispensable reagents in modern organic synthesis due to their high reactivity as electrophiles. A thorough understanding of their underlying chemical principles, reactivity patterns, and safe handling procedures is paramount for their successful application in research and drug development. This guide has provided a foundational overview, supported by quantitative data and practical protocols, to empower scientists in harnessing the synthetic potential of these powerful alkylating agents while ensuring laboratory safety. Further exploration into computational studies can provide deeper insights into the subtle mechanistic details and aid in the rational design of novel synthetic methodologies.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 3. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Role of Butyl Sulfate in the Synthesis of Advanced Ionic Liquids: A Technical Guide

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in modern chemistry. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials in a myriad of applications, from catalysis and electrochemistry to drug delivery. The synthesis of ILs is a field of intensive research, with a focus on developing cost-effective, environmentally benign, and scalable methods. A key step in the synthesis of many common ILs, particularly those based on imidazolium (B1220033) cations, is the quaternization of a heterocyclic base. The choice of the alkylating agent in this step is crucial as it not only dictates the structure of the resulting cation but also influences the purity, cost, and environmental footprint of the entire process.

This technical guide provides an in-depth exploration of the use of butyl sulfate (B86663), specifically dibutyl sulfate, as a strategic alkylating agent in the formation of ionic liquids. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and application of ionic liquids. This document details the advantages of using this compound, provides a comprehensive summary of the properties of resulting ILs, outlines detailed experimental protocols, and visualizes the synthetic and experimental workflows.

The Core Role of this compound in Ionic Liquid Formation

The most prevalent method for synthesizing imidazolium-based ionic liquids involves the N-alkylation of an imidazole (B134444) derivative. Traditionally, this has been achieved using alkyl halides. However, the use of alkyl halides often leads to the presence of residual halide impurities in the final product, which can be detrimental to many applications, particularly in electrochemistry and catalysis.

Dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, have been introduced as effective "halide-free" alternatives. This compound extends this concept, offering a pathway to introduce the butyl group onto the cation, a common substituent that imparts desirable properties to the resulting ionic liquid. The reaction of a substituted imidazole, such as 1-methylimidazole (B24206), with dithis compound is a direct and efficient method for producing 1-butyl-3-methylimidazolium ([Bmim]) cations. The counter-ion in this initial synthesis is the butylsulfate anion ([BuSO4]⁻).

The primary advantages of using this compound as an alkylating agent include:

-

Halide-Free Synthesis: The most significant advantage is the production of ionic liquids that are inherently free of halide contaminants, thus eliminating the need for subsequent purification steps to remove residual halides.

-

High Purity Products: The reaction typically proceeds with high selectivity and yield, leading to products of excellent purity.

-

Solvent-Free Conditions: The synthesis can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.

-

Cost-Effectiveness: Dialkyl sulfates can be more cost-effective than some specialty alkylating agents, contributing to the overall economic viability of the ionic liquid synthesis.

The resulting butylsulfate-based ionic liquids can be used directly in various applications or can serve as versatile intermediates for the synthesis of other ionic liquids through anion metathesis reactions.

Physicochemical Properties of Butylsulfate-Based Ionic Liquids

The physicochemical properties of ionic liquids are of paramount importance for their application. The data presented below summarizes key properties of several butylsulfate-based ionic liquids, allowing for easy comparison.

| Ionic Liquid | Abbreviation | Density (g/cm³) at 30°C | Viscosity (cP) at 30°C | Conductivity (mS/cm) at 30°C | Melting Point (°C) | Thermal Decomposition Onset (°C) |

| 1-Butyl-3-methyl-imidazolium this compound | [Bmim][BuSO₄] | 1.08 | 131.2 | 1.52 | - | 358 |

| 1-Butyl-2,3-dimethyl-imidazolium this compound | [Bmmim][BuSO₄] | 1.07 | 198.5 | 0.89 | - | 362 |

| 1-Butyl-1-methylpyrrolidinium this compound | [Pym14][BuSO₄] | 1.05 | 235.4 | 0.68 | - | 355 |

Note: The data presented in this table is compiled from various sources and should be used as a reference. Actual values may vary depending on the purity of the ionic liquid and the measurement conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative butylsulfate-based ionic liquid, 1-butyl-3-methylimidazolium this compound ([Bmim][BuSO₄]).

Synthesis of 1-Butyl-3-methyl-imidazolium this compound ([Bmim][BuSO₄])

Materials:

-

1-methylimidazole (freshly distilled)

-

Dithis compound

-

Toluene (B28343) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

Activated carbon

-

Alumina (B75360) (neutral)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Condenser

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is charged with a solution of 1-methylimidazole (e.g., 0.36 mol) in anhydrous toluene (e.g., 200 mL). The flask is cooled in an ice-bath.

-

Addition of Dithis compound: Dithis compound (e.g., 0.36 mol, 1 equivalent) is added dropwise to the stirred solution of 1-methylimidazole over a period of 1-2 hours, while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

-

Phase Separation: Upon completion of the reaction, two immiscible liquid phases will be formed. The upper layer is the toluene solvent, and the lower layer is the desired ionic liquid, [Bmim][BuSO₄].

-

Purification:

-

The upper toluene layer is decanted.

-

The ionic liquid layer is washed several times with anhydrous ethyl acetate (e.g., 3 x 100 mL) to remove any unreacted starting materials.

-

The washed ionic liquid is then treated with activated carbon (e.g., 1-2% w/w) and stirred for several hours to remove colored impurities.

-

The mixture is filtered through a pad of neutral alumina to remove the activated carbon and any other solid impurities.

-

-

Drying: The purified ionic liquid is dried under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual volatile solvents and water. The water content should be checked using Karl-Fischer titration and should ideally be below 100 ppm.

-

Characterization: The final product should be characterized to confirm its structure and purity. Standard characterization techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the cation and anion.

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformation and the experimental workflow described in this guide.

Caption: General synthesis pathway for 1-butyl-3-methylimidazolium this compound.

Caption: Experimental workflow for the synthesis and characterization of [Bmim][BuSO₄].

Conclusion

This compound serves as a highly effective and strategic reagent for the synthesis of a wide range of ionic liquids, particularly those featuring the commonly employed butyl-substituted imidazolium cation. The use of this compound offers a direct, efficient, and halide-free route to high-purity ionic liquids, aligning with the growing demand for greener and more sustainable chemical processes. The resulting butylsulfate-based ionic liquids exhibit a versatile set of physicochemical properties that make them suitable for a variety of applications or as valuable intermediates for further synthetic transformations. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers and professionals with the necessary knowledge to confidently synthesize and utilize these advanced materials in their respective fields of research and development.

Di-n-butyl Sulfate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Di-n-butyl sulfate (B86663) (DNBS) is a dialkyl sulfate ester that serves as a potent and versatile alkylating agent in organic synthesis.[1][2] Its utility in introducing butyl groups to a variety of nucleophiles makes it a valuable reagent for researchers in academia and industry, including those in the field of drug development. This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, physicochemical properties, synthesis, applications, and safety considerations for di-n-butyl sulfate.

Chemical Identifiers and Synonyms

A comprehensive list of identifiers and synonyms for di-n-butyl sulfate is provided in Table 1. These are essential for accurate identification and retrieval of information from chemical databases and literature.

Table 1: Synonyms and Identifiers for Di-n-butyl Sulfate

| Identifier Type | Value | Reference(s) |

| IUPAC Name | dibutyl sulfate | [3] |

| CAS Number | 625-22-9 | [4] |

| Molecular Formula | C8H18O4S | [4] |

| Molecular Weight | 210.29 g/mol | [4] |

| InChI | InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | [3] |

| InChIKey | LMEDOLJKVASKTP-UHFFFAOYSA-N | [3] |

| SMILES | CCCCOS(=O)(=O)OCCCC | [3] |

| Common Synonyms | Di-n-butyl sulphate, Dibutylsulfate, Sulfuric acid dibutyl ester, n-Butyl sulphate | [4][5][6] |

| Other Identifiers | EC Number: 210-846-9, BRN: 1707498, RTECS: WS7700000 | [5] |

Physicochemical and Toxicological Properties

The key physicochemical and toxicological properties of di-n-butyl sulfate are summarized in Table 2. This information is critical for designing experiments and ensuring safe handling.

Table 2: Physicochemical and Toxicological Data for Di-n-butyl Sulfate

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Sharp, characteristic odor | [5] |

| Density | 1.062 g/mL at 20 °C | [7] |

| Boiling Point | 115-116 °C at 6 mmHg (0.8 kPa) | [7] |

| Melting Point | -79.7 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [5] |

| Refractive Index (n20/D) | 1.4190 - 1.421 | [7][8] |

| Flash Point | 115-116 °C at 6 mmHg | [5] |

| Oral LD50 (Rabbit) | ~200 mg/kg | [5] |

| Dermal LD50 (Rat) | >5000 mg/kg | [5] |

| Hazard Statements | H302 (Harmful if swallowed) | [9] |

| Precautionary Statements | P264, P270, P301+P312+P330, P501 | [10] |

Synthesis of Di-n-butyl Sulfate

Di-n-butyl sulfate can be synthesized through the reaction of an appropriate butylating agent with a sulfur-containing electrophile. One documented method involves the reaction of tributyl borate (B1201080) with sulfuric acid.

Experimental Protocol: Synthesis from Tributyl Borate and Sulfuric Acid

This protocol describes a method for the laboratory-scale synthesis of di-n-butyl sulfate.

Materials:

-

Tributyl borate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Mechanical stirrer

-

Reaction flask

-

Dropping funnel

-

Poly(4-vinyl pyridine)

-

Silica (B1680970) column

Procedure:

-

Place the tributyl borate in a reaction flask equipped with a mechanical stirrer and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred tributyl borate solution.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-3 hours.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Heat the mixture to 60-90 °C and stir for 24 hours.

-

To neutralize and remove any residual acid, add commercial poly(4-vinyl pyridine) to the cooled liquid mixture.

-

Filter the mixture through a short silica column to yield the di-n-butyl sulfate product.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of di-n-butyl sulfate.

Applications in Chemical Synthesis

The primary application of di-n-butyl sulfate is as a butylation agent in organic synthesis.[1] It is effective for the alkylation of a wide range of nucleophiles, including alcohols, phenols, and amines.[1]

Mechanism of Action: Alkylation

Di-n-butyl sulfate functions as an alkylating agent through a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The sulfate group is an excellent leaving group, facilitating the transfer of a butyl group to a nucleophile.

General Alkylation Reaction:

Nu:⁻ + (CH₃CH₂CH₂CH₂O)₂SO₂ → Nu-CH₂CH₂CH₂CH₃ + ⁻O-SO₂(O-CH₂CH₂CH₂CH₃)

Where Nu:⁻ represents a nucleophile.

The genotoxic effects of di-n-butyl sulfate and other dialkyl sulfates are attributed to their ability to alkylate nucleophilic sites on DNA.[1] This can lead to DNA damage and mutations. The primary sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.

Diagram of General Alkylation Mechanism (SN2):

Caption: SN2 mechanism for alkylation by di-n-butyl sulfate.

Relevance to Drug Development

In the context of drug development, butylation can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of butyl groups can modulate a molecule's lipophilicity, metabolic stability, and pharmacological activity. Patent literature suggests the use of dialkyl sulfates, including di-n-butyl sulfate, for the quaternization of nitrogen-containing heterocycles in the synthesis of potential therapeutics.[1]

Safety and Handling

Di-n-butyl sulfate is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[6][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling this substance.[7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]

Conclusion